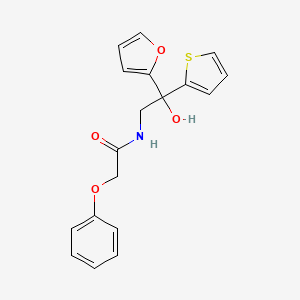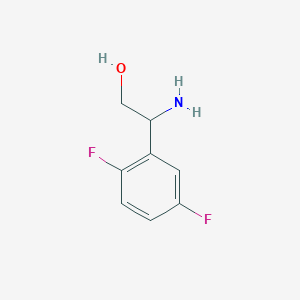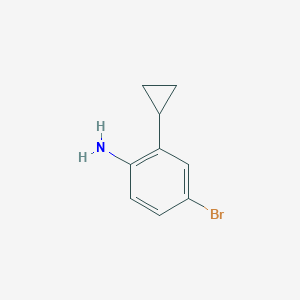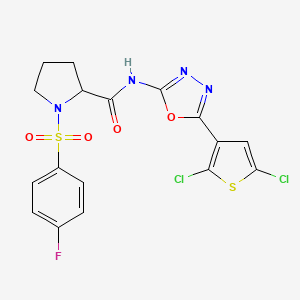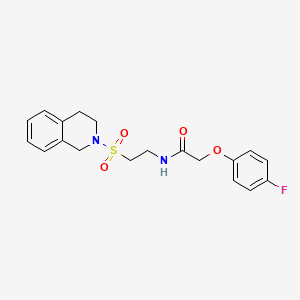
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound consists of multiple functional groups, including a sulfonamide, phenoxy, and isoquinoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Starting with 3,4-dihydroisoquinoline, the compound is subjected to sulfonylation using an appropriate sulfonyl chloride in the presence of a base, forming the sulfonamide intermediate.
Step 2: : The sulfonamide intermediate is then reacted with 2-bromoethylamine under basic conditions to introduce the ethylamine linkage.
Step 3: : Finally, the phenoxyacetamide is formed by reacting the ethylamine derivative with 4-fluorophenoxyacetic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial synthesis would likely involve a similar route but on a larger scale with optimizations for yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesizers could be employed to enhance scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the isoquinoline moiety.
Reduction: : Potential reduction of the sulfonyl group to a sulfide.
Substitution: : Nucleophilic substitution reactions at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Sodium hydride (NaH) or other strong bases in appropriate solvents.
Major Products
Oxidation Products: : Isoquinoline N-oxide derivatives.
Reduction Products: : Sulfide analogs of the parent compound.
Substitution Products: : Phenolic derivatives and substituted acetamides.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules, serving as intermediates in multi-step organic synthesis protocols.
Biology
Potential inhibitor for enzymes or receptors due to its sulfonamide group, which is known for its bioactivity.
Medicine
Could be a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry
Might serve as a precursor or building block in the manufacture of agrochemicals, dyes, or other industrially relevant materials.
Mechanism of Action
Molecular Targets
Enzymes: : May inhibit sulfonamide-sensitive enzymes by mimicking the natural substrates or binding to the active sites.
Receptors: : Potential to interact with specific receptors, possibly modulating signal transduction pathways.
Pathways
Inhibition of Enzyme Activity: : Binding to active sites or allosteric sites, leading to decreased enzyme activity.
Modulation of Receptor Function: : Binding to receptors, altering the normal physiological response.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenoxy)acetamide: : Similar backbone but with a dimethylamino group instead of the isoquinoline.
N-(2-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide: : Variation in the isoquinoline moiety.
Uniqueness
The combination of the isoquinoline and sulfonyl groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is unique, offering distinct chemical properties and potentially novel biological activities compared to its analogs.
That’s a detailed look into this compound! Anything you’d like to dive deeper into?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-5-7-18(8-6-17)26-14-19(23)21-10-12-27(24,25)22-11-9-15-3-1-2-4-16(15)13-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTYAWWPUZYIBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
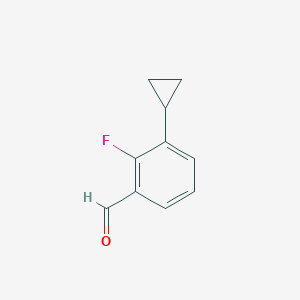
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2395317.png)
![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
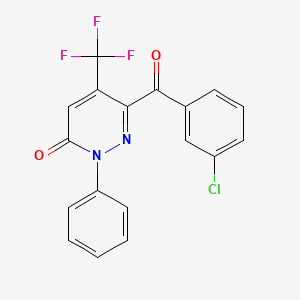
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)


